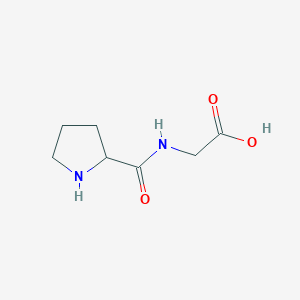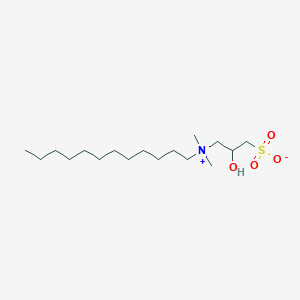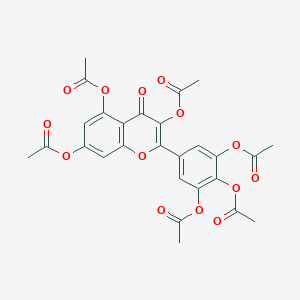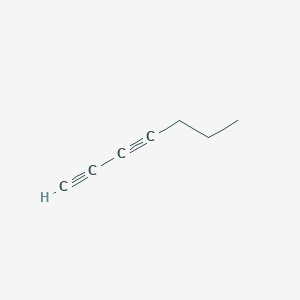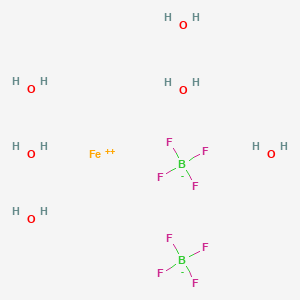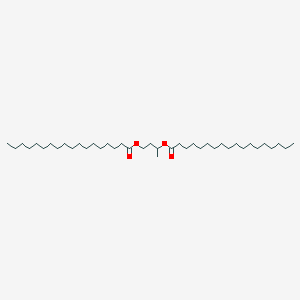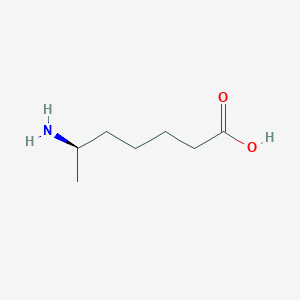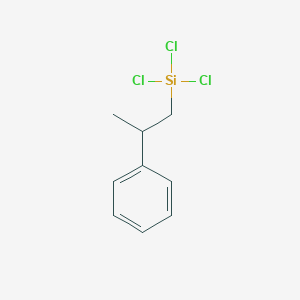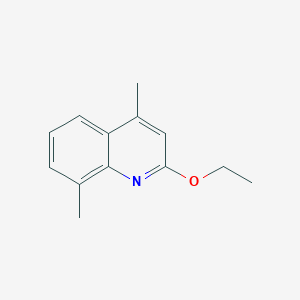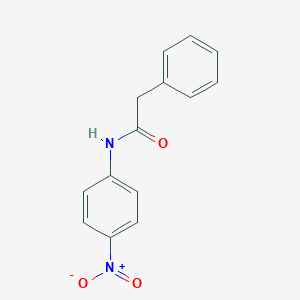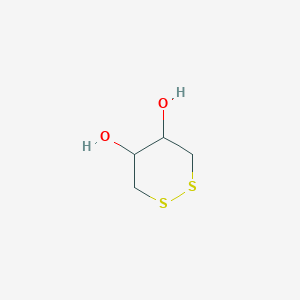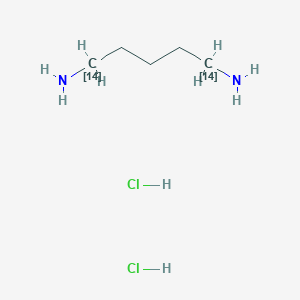
1,4-二辛基苯
描述
1,4-Dioctylbenzene is a chemical compound with the empirical formula C22H38 . It is a colorless liquid and can be synthesized by treating 1,4-dichlorobenzene with a suitable Grignard reagent like octyl magnesium bromide and 1-bromooctane .
Synthesis Analysis
The synthesis of 1,4-Dioctylbenzene involves treating 1,4-dichlorobenzene with a suitable Grignard reagent like octyl magnesium bromide and 1-bromooctane .Molecular Structure Analysis
The molecular weight of 1,4-Dioctylbenzene is 302.54 g/mol . The molecular structure consists of a benzene ring with two octyl groups attached at the 1 and 4 positions .Physical And Chemical Properties Analysis
1,4-Dioctylbenzene has a boiling point of 359-360 °C and a density of 0.8376 g/mL at 25 °C . It has a refractive index of 1.481 .科学研究应用
半导体聚合物合成: Krebs和Jørgensen(2004)探讨了使用1,4-二氨基-2,5-二辛基苯合成半导体聚合物,展示了其在创造具有潜在电子应用(Krebs & Jørgensen, 2004)的材料中的实用性。
用于蒸汽检测的荧光传感器: Zyryanov,Palacios和Anzenbacher(2008)从1,4-二氯或1,4-二氟-2,5-二芳基苯衍生物合成了1,4-二芳基五环烯,表明这些化合物在开发用于检测爆炸物(Zyryanov et al., 2008)的传感器方面的潜力。
有机发光二极管(OLEDs): Papaefthimiou,Siokou和Kennou(2002)研究了以1,4-二辛氧基苯为基础的寡聚物薄膜在各种基底上的生长,用于OLEDs(Papaefthimiou et al., 2002)。
光解离动力学研究: Stankus等人(2016)研究了1,4-二碘苯的光解离动力学,有助于理解相关化合物的光化学过程(Stankus et al., 2016)。
钢铁腐蚀抑制: Singh和Quraishi(2016)研究了与1,4-二辛基苯结构相关的化合物作为轻钢腐蚀抑制剂的使用,突出了它们在工业应用中的有效性(Singh & Quraishi, 2016)。
火箭冲压发动机燃料: Yanovskii等人(2019)探讨了将1,4-二乙炔基苯用作固体燃料中的分散剂,建议其可能提高燃料效率(Yanovskii et al., 2019)。
安全和危害
未来方向
属性
IUPAC Name |
1,4-dioctylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLMYIPOMNQVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453600 | |
| Record name | 1,4-Dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioctylbenzene | |
CAS RN |
10541-38-5 | |
| Record name | 1,4-Dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioctylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



